molecular formula C4H9NO4 B041286 4-Hydroxy-L-threonine CAS No. 21768-45-6

4-Hydroxy-L-threonine

Cat. No. B041286
CAS RN: 21768-45-6
M. Wt: 135.12 g/mol
InChI Key: JBNUARFQOCGDRK-GBXIJSLDSA-N
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Description

Synthesis Analysis

The biosynthesis of 4-Hydroxy-L-threonine-related compounds involves complex enzymatic processes. For example, the synthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine in cyclosporin A involves a polyketide pathway, with 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid identified as a key intermediate. This pathway demonstrates the intricate steps and enzyme activities required to produce such specialized amino acids (Offenzeller et al., 1993).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-L-threonine and its analogs plays a crucial role in their function and reactivity. The presence of hydroxyl groups contributes to their solubility and interaction with other molecules, making them essential in various biochemical processes. For instance, threonine aldolases have been exploited for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, illustrating how the molecular structure impacts synthetic applications (Dückers et al., 2010).

Chemical Reactions and Properties

4-Hydroxy-L-threonine is involved in numerous chemical reactions, particularly in the biosynthesis of complex molecules. Its reactivity enables the formation of diverse chemical structures, such as in the synthesis of florfenicol and thiamphenicol, where l-threonine aldolase mutations have improved yield and stereoselectivity (Liu et al., 2020).

Scientific Research Applications

  • Chemotherapeutic Agent Research : A study by Webb and Matthews (1995) identified 4-chloro-L-threonine as a substrate and inactivator of serine hydroxymethyltransferase, suggesting its potential as a chemotherapeutic agent targeting this enzyme (Webb & Matthews, 1995).

  • Vitamin B6 Precursor : Wolf et al. (1995) discovered that 4-hydroxy-L-threonine serves as a precursor for pyridoxol (vitamin B6) in Escherichia coli, contributing significantly to vitamin synthesis (Wolf et al., 1995).

  • Diabetes Research : Kassel et al. (1986) found that L-threonine is a precursor of various acids in type 1 diabetes patients, indicating its importance in metabolic studies related to diabetes (Kassel et al., 1986).

  • Pharmacological Properties : Manning et al. (1976) investigated hydroxy[4-thr]oxytocin and hydroxy-oxytocin, derived from L-threonine, noting their significantly higher oxytocic potency compared to oxytocin, demonstrating its pharmaceutical relevance (Manning et al., 1976).

  • Organic Synthesis : Vassilev et al. (1995) reported that L-threonine aldolase from Candida humicola effectively synthesizes novel β-hydroxy-α-amino acids, offering a new synthetic route for amino acids (Vassilev et al., 1995).

  • Enzymatic Synthesis : Zhao et al. (2020) highlighted the use of L-threonine aldolase from black bear gut microbiota for synthesizing L-threo-DOPS with high diastereoselectivity, beneficial for producing other important β-hydroxy-α-L-amino acids (Zhao et al., 2020).

  • Synthetic Organic Chemistry : Dückers et al. (2010) discussed threonine aldolases as tools in synthetic organic chemistry, particularly for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, which are precursors for pharmaceuticals (Dückers et al., 2010).

  • Bioengineering Applications : Engineering studies by Liu et al. (2020) on L-threonine aldolase for the synthesis of pharmaceutical intermediates like 4-(methylsulfonyl)phenylserine, highlight its relevance in bioengineering (Liu et al., 2020).

Future Directions

Supplementing trans-4-hydroxy-L-threonine or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

properties

IUPAC Name

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUARFQOCGDRK-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176167
Record name Hydroxythreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-L-threonine

CAS RN

21768-45-6
Record name 4-Hydroxy-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21768-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxythreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxythreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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